molecular formula C14H11IN2 B1341563 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 869568-11-6

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1341563
CAS No.: 869568-11-6
M. Wt: 334.15 g/mol
InChI Key: QEKUPVIDHZZAAK-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-iodophenyl group at the 2-position and a methyl group at the 8-position. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate aryl ketone. One common method is the dehydrogenative heteroannulation between 2-aminopyridine and aryl ketones, often mediated by metal-based catalysts . The reaction conditions usually involve heating the reactants in the presence of a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The iodine atom at the 4-position is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of the 4-iodophenyl group, which enhances its reactivity and allows for further functionalization. The 8-methyl group also influences its electronic properties and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUPVIDHZZAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589582
Record name 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869568-11-6
Record name 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of crude 2-bromo-1-(4-iodophenyl)ethanone (18.2 g), 2-amino-3-picoline (1.1 equiv, 61.6 mmol), and sodium bicarbonate (1.3 equiv, 72.8 mmol) in isopropanol (160 mL) was heated at 80° C. for 16 h. After concentrating the reaction mixture in vacuo, water (100 mL) was added and the resultant tan slurry was filtered, rinsing with water (2×50 mL). The brown solid was recrystallized from hot isopropanol and further dried in vacuo to provide the title product as a brown solid (13.2 g, 71%). ESMS [M+H]+: 335.0.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
61.6 mmol
Type
reactant
Reaction Step One
Quantity
72.8 mmol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
71%

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